氯化甲基镁

描述

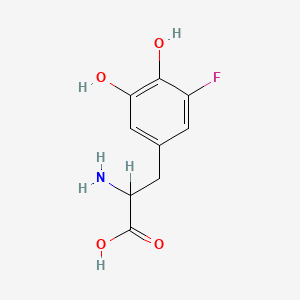

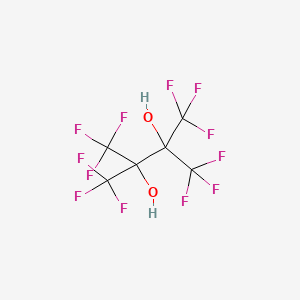

Methylmagnesium chloride is an organomagnesium compound utilized for its reactivity in forming carbon-carbon bonds, thus playing a pivotal role in organic synthesis. It reacts with a wide range of substrates, showcasing its versatility in synthesizing complex molecules.

Synthesis Analysis

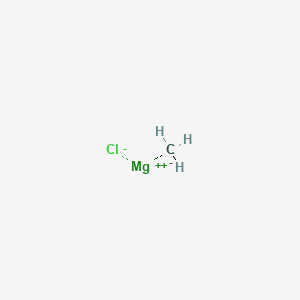

The synthesis of methylmagnesium chloride typically involves the reaction of methyl chloride with magnesium metal in an appropriate solvent like tetrahydrofuran (THF). The process is a key example of Grignard reagent formation, where the magnesium atom inserts between the carbon and halogen atoms of the alkyl halide.

Molecular Structure Analysis

Methylmagnesium chloride possesses a unique molecular structure characterized by the direct bond between a magnesium atom and a methyl group, with a chloride ion completing the coordination sphere. This arrangement is crucial for its reactivity, as the polarity of the C-Mg bond allows for the addition to multiple electrophilic centers.

Chemical Reactions and Properties

Methylmagnesium chloride undergoes numerous chemical reactions, including additions to carbonyl groups, transmetalation reactions, and formations of carbon-carbon bonds. It can react with ketones and aldehydes to form secondary and primary alcohols, respectively. It also participates in transmetalation reactions, offering a pathway to synthesize metal complexes.

Physical Properties Analysis

As a solution in ether or THF, methylmagnesium chloride is typically handled as a concentrated solution. It is highly reactive towards moisture and oxygen, necessitating strict anhydrous conditions for its storage and use.

Chemical Properties Analysis

Chemically, methylmagnesium chloride is a strong nucleophile and base. Its reactivity is marked by its ability to form new C-C bonds, making it a staple in organic synthesis. It can also add across double bonds, participate in nucleophilic additions, and act as a reducing agent in certain contexts.

- Light, J.R.C., & Zeiss, H. (1970). Methyl-transition metal systems and diphenylacetylene. Journal of Organometallic Chemistry (Light & Zeiss, 1970).

- Hanssen, R.W., et al. (2001). Synthesis, structural characterization, and transmetalation reactions of a tetranuclear magnesium silsesquioxane complex. Inorganic Chemistry (Hanssen et al., 2001).

- Abraham, M., & Hogarth, M.J. (1968). Organometallic compounds VII. Decomposition of alkyl halides by the cobaltous chloride/methylmagnesium iodide system. Journal of Organometallic Chemistry (Abraham & Hogarth, 1968).

科学研究应用

Methylmagnesium chloride is an organometallic compound with the general formula CH3MgCl . This highly flammable, colorless, and moisture-sensitive material is the simplest Grignard reagent and is commercially available, usually as a solution in tetrahydrofuran .

One of the known applications of Methylmagnesium chloride is in the field of Organic Chemistry . It is used as a Grignard reagent, which is a common reagent in organic synthesis for forming carbon-carbon bonds . It reacts with water and other protic reagents to give methane .

Another application is in the synthesis of N-benzylaminosugars , which are key moieties of bioactive compounds . Methylmagnesium chloride solution undergoes 1,3-addition with dialdose derived nitrones to form N-benzylhydroxylamines . The reductive cleavage of the N-O bond of these N-benzylhydroxylamines results in N-benzylaminosugars .

-

Synthesis of Secondary Alcohols

- Field : Organic Chemistry

- Application : Methylmagnesium chloride can react with Garner type aldehydes to form the corresponding secondary alcohols .

- Method : The reaction typically involves the addition of a Methylmagnesium chloride solution to a solution of the Garner type aldehyde. The mixture is then stirred and allowed to react .

- Results : The reaction results in the formation of secondary alcohols, which are important compounds in organic synthesis .

-

Recycling of Magnesium Resources

- Field : Materials Science

- Application : Methylmagnesium chloride is used in the extraction of magnesium chloride hexahydrate from magnesium salt minerals using ethanol .

- Method : The process involves introducing magnesium chloride hexahydrate into ethanol and investigating the recovered samples from the magnesium chloride-ethanol solution by isothermal evaporation at different temperatures .

- Results : The research shows that introducing magnesium salt minerals into ethanol to extract magnesium chloride hexahydrate can be a viable option for recycling natural magnesium resources .

-

Alkylation Reactions

- Field : Organic Chemistry

- Application : Methylmagnesium chloride is used as a non-nucleophilic base in conjunction with catalytic amounts of an amine mediator .

- Method : The base is used to deprotonate α to a variety of nitriles in alkylation reactions .

- Results : This method has been applied to the synthesis of a wide variety of compounds .

未来方向

: Wang, L., Li, P. C. P., Family, R., & Detsi, E. (2024). Magnesium dendrite growth during electrodeposition in conditioned Mg (TFSI)₂/AlCl₃/MgCl₂/DME electrolyte. Journal of Nanoparticle Research, 26(1), 1–13. Link : Methylmagnesium chloride - Wikipedia. Link : Methylmagnesium chloride 3.0M tetrahydrofuran 676-58-4 - MilliporeSigma. Link

属性

IUPAC Name |

magnesium;carbanide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCERQOYLJJULMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052365 | |

| Record name | Chloro(methyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, In 3 M Tetrahydrofuran solution: Brown liquid with an odor of ether; [MSDSonline] | |

| Record name | Magnesium, chloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methylmagnesium chloride | |

CAS RN |

676-58-4 | |

| Record name | Methylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(methyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMAGNESIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dichloroquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1203186.png)

![Decasodium;[(2R,3R,4S,5S)-1-oxo-1-[3-[[(2R,3R,4S,5S)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1203190.png)

![1-[(2,2-Diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium bromide](/img/structure/B1203192.png)

![N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide](/img/structure/B1203194.png)